molecular formula C8H8ClFZn B13903760 4-Fluoro-3-methylbenzylzinc chloride

4-Fluoro-3-methylbenzylzinc chloride

Cat. No.: B13903760
M. Wt: 224.0 g/mol
InChI Key: PXISKUKCHCEIHD-UHFFFAOYSA-M
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Description

4-Fluoro-3-methylbenzylzinc chloride: (MFCD11226463) is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran, a solvent that stabilizes the organozinc species and enhances its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-3-methylbenzylzinc chloride involves the reaction of 4-fluoro-3-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluoro-3-methylbenzyl chloride+Zn4-Fluoro-3-methylbenzylzinc chloride\text{4-Fluoro-3-methylbenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 4-Fluoro-3-methylbenzyl chloride+Zn→4-Fluoro-3-methylbenzylzinc chloride

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylbenzylzinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in tetrahydrofuran at low temperatures.

    Coupling Reactions: Palladium catalysts and ligands are used, with reactions often conducted under an inert atmosphere at elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

4-Fluoro-3-methylbenzylzinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methylbenzylzinc chloride involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the carbon atom, making it more nucleophilic and capable of attacking electrophilic centers. This facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

  • 4-Fluorobenzylzinc chloride
  • 3-Methylbenzylzinc chloride
  • 4-Methylbenzylzinc chloride

Comparison: 4-Fluoro-3-methylbenzylzinc chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C8H8ClFZn

Molecular Weight

224.0 g/mol

IUPAC Name

chlorozinc(1+);1-fluoro-4-methanidyl-2-methylbenzene

InChI

InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

PXISKUKCHCEIHD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)[CH2-])F.Cl[Zn+]

Origin of Product

United States

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